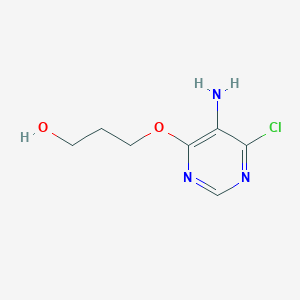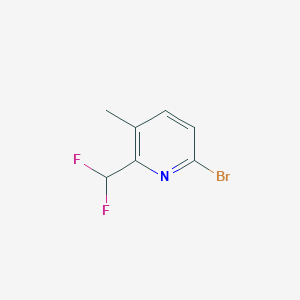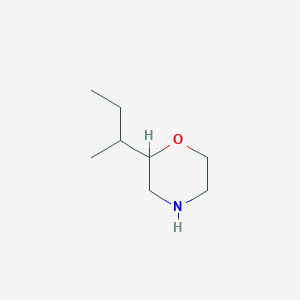
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and a suitable amine under acidic conditions.
Carboxylation: The carboxyl group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coordination complexes.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
- 3-(aminomethyl)-1H-pyrazole-5-carboxamide
- 3-(aminomethyl)-1H-pyrazole-5-carboxylate
Uniqueness
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxylic acid groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(5(9)10)8-7-3;/h1H,2,6H2,(H,7,8)(H,9,10);1H |
InChI Key |
VXWTUQGUSZIERN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)

![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)


![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
